REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[CH:4][C:3]=1[CH3:10].Cl[CH2:12][CH2:13][C:14]([CH3:17])([OH:16])[CH3:15]>CN1CCCC1=O>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH2:12][CH2:13][C:14]([CH3:17])([OH:16])[CH3:15])=[CH:4][C:3]=1[CH3:10]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1C)O)C
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Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
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ClCCC(C)(O)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the funnel is rinsed with 10.0 ml N-methylpyrrolidone
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture is heated to 115° C. for approx. 3 h before 30.0 ml of the solvent
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Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
is distilled off in vacuum
|
Type
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TEMPERATURE
|
Details
|
After full conversion the mixture is cooled to 20° C.
|
Type
|
ADDITION
|
Details
|
60.0 ml water is added
|
Type
|
ADDITION
|
Details
|
90.0 ml n-heptane is added
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated
|
Type
|
WASH
|
Details
|
The organic phase is washed twice with 30.0 ml water
|
Type
|
DISTILLATION
|
Details
|
20.0 ml solvent is distilled off
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 15° C
|
Type
|
ADDITION
|
Details
|
Seeds are added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for 1 h at 15° C
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The suspension is cooled to −15° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
WASH
|
Details
|
washed twice with cooled n-heptane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(OCCC(C)(O)C)C=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |